molecular formula C12H10ClN3O2 B1491909 Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate CAS No. 2098092-19-2

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate

Cat. No.: B1491909
CAS No.: 2098092-19-2
M. Wt: 263.68 g/mol
InChI Key: WMUQTFKLDDCCKO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3, an ethyl carboxylate group at position 4, and a pyridin-2-yl moiety at position 4. This structure combines aromatic nitrogen heterocycles (pyridazine and pyridine), which confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 3-chloro-6-pyridin-2-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-10(15-16-11(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUQTFKLDDCCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate typically involves the reaction of 3-chloro-6-(pyridin-2-yl)pyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Hydrolysis: Formation of 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced pyridazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The substituent at position 6 of the pyridazine ring significantly influences physicochemical and pharmacological properties. Below is a comparison with key analogues:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate Pyridin-2-yl C₁₂H₁₀ClN₃O₂ ~279.68 Nitrogen-rich; potential H-bonding/coordination sites
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate 3-Fluorophenyl C₁₃H₁₀ClFN₂O₂ 280.68 Enhanced lipophilicity; fluorinated substituent for metabolic stability
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 2-Methoxyphenyl C₁₄H₁₃ClN₂O₃ 292.72 Methoxy group improves solubility; π-donor effects
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate Cyclopropyl C₁₀H₁₁ClN₂O₂ 226.66 Compact substituent; steric hindrance alters reactivity
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate Phenyl C₁₃H₁₁ClN₂O₂ 270.69 Simple aromatic group; baseline for π-π interactions

Key Observations :

  • Electronic Effects : The pyridin-2-yl group introduces an additional nitrogen atom, enabling hydrogen bonding or metal coordination, unlike purely hydrocarbon substituents (e.g., phenyl, cyclopropyl). This may enhance interactions with biological targets .
  • Lipophilicity : Fluorinated (e.g., 3-fluorophenyl) and methoxy-substituted derivatives exhibit altered logP values, influencing membrane permeability and metabolic stability .

Crystallographic and Structural Insights

While crystallographic data for the pyridin-2-yl derivative are unavailable, studies on similar compounds highlight:

  • Hydrogen Bonding : Pyridazine and pyridine nitrogens participate in hydrogen-bonding networks, influencing crystal packing and solubility .
  • Ring Puckering: Pyridazine rings in analogues like the cyclopropyl variant may adopt non-planar conformations, affecting molecular recognition .

Biological Activity

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

  • Chemical Structure : This compound features a pyridazine ring substituted with a chlorine atom and a pyridine group, along with an ethyl carboxylate functional group.
  • Molecular Formula : C10_{10}H8_{8}ClN3_{3}O2_{2}
  • CAS Number : 2098092-19-2

This compound interacts with various biological targets, particularly enzymes and proteins, influencing their activity and function. It has been shown to interact with kinases, which are crucial in cell signaling pathways, leading to modulation of downstream signaling events.

Table 1: Biochemical Interactions

Target Enzyme/ProteinInteraction TypeEffect on Activity
KinasesInhibition/ActivationModulates signaling
Apoptosis-related GenesAltered ExpressionAffects cell survival
Metabolic EnzymesModulationChanges metabolite levels

Cellular Effects

The compound significantly affects various cellular processes:

  • Cell Proliferation : Alters gene expression related to cell growth.
  • Apoptosis : Influences pathways that lead to programmed cell death.
  • Metabolism : Modulates metabolic pathways, affecting the levels of key metabolites.

In vitro studies indicate that this compound can induce apoptosis in cancer cell lines while promoting differentiation in stem cells.

The mechanism by which this compound exerts its biological activity involves binding to specific molecular targets. This interaction can inhibit or activate enzymatic functions, leading to various physiological outcomes:

  • Kinase Inhibition : By binding to specific kinases, it can disrupt critical signaling pathways involved in cancer progression.
  • Gene Regulation : The compound may influence transcription factors that regulate gene expression related to inflammation and cancer.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Activity : Research demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Studies indicated efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential for treating inflammatory diseases .

Comparison with Related Compounds

This compound can be compared with other pyridazine derivatives regarding their biological activities:

Compound NameBiological ActivityKey Differences
This compoundAnticancer, antimicrobialContains both pyridine and chloro groups
Pyridazine derivatives (without substitutions)Limited biological activityLack functional versatility
Ethyl 6-chloro-pyridazine derivativesDiverse activities but less potentDifferent substitution patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate

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